molecular formula C5H10N4O2 B056092 3-Amino-2-oxotetrahydropyrimidine-1(2H)-carboxamide CAS No. 123981-22-6

3-Amino-2-oxotetrahydropyrimidine-1(2H)-carboxamide

Cat. No.: B056092
CAS No.: 123981-22-6
M. Wt: 158.16 g/mol
InChI Key: GLENMEICOVTJMC-UHFFFAOYSA-N
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Description

3-Amino-2-oxo-1,3-diazinane-1-carboxamide is a heterocyclic compound with a diazinane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-oxo-1,3-diazinane-1-carboxamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by room temperature stirring overnight .

Industrial Production Methods: Industrial production methods for 3-Amino-2-oxo-1,3-diazinane-1-carboxamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free reactions or the use of catalytic amounts of reagents to facilitate the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-oxo-1,3-diazinane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of 3-Amino-2-oxo-1,3-diazinane-1-carboxamide include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of 3-Amino-2-oxo-1,3-diazinane-1-carboxamide depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

3-Amino-2-oxo-1,3-diazinane-1-carboxamide has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it may serve as a precursor for biologically active compoundsAdditionally, this compound can be used in the materials science field for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-oxo-1,3-diazinane-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-Amino-2-oxo-1,3-diazinane-1-carboxamide include other diazinane derivatives and heterocyclic compounds with similar ring structures. Examples include 3-Amino-2-oxo-1,3-diazinane-1-carboxylate and 3-Amino-2-oxo-1,3-diazinane-1-thiocarboxamide.

Uniqueness: This uniqueness makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

123981-22-6

Molecular Formula

C5H10N4O2

Molecular Weight

158.16 g/mol

IUPAC Name

3-amino-2-oxo-1,3-diazinane-1-carboxamide

InChI

InChI=1S/C5H10N4O2/c6-4(10)8-2-1-3-9(7)5(8)11/h1-3,7H2,(H2,6,10)

InChI Key

GLENMEICOVTJMC-UHFFFAOYSA-N

SMILES

C1CN(C(=O)N(C1)N)C(=O)N

Canonical SMILES

C1CN(C(=O)N(C1)N)C(=O)N

Synonyms

1(2H)-Pyrimidinecarboxamide,3-aminotetrahydro-2-oxo-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrahydro-2-oxo-3-[[(phenylmethoxy)carbonyl]amino]-1(2H)-pyrimidinecarboxamide (37.45 g. 128.1 mmol), dissolved in 650 ml N,N-dimethylformamide, was hydrogenated over 15 g palladium on activated carbon for 2 hours. The catalyst was removed by filtration and the solvent evaporated in vacuo. Trituration with ether furnished 20.1 g of the desired product, melting point 153°-156° C.
Name
Tetrahydro-2-oxo-3-[[(phenylmethoxy)carbonyl]amino]-1(2H)-pyrimidinecarboxamide
Quantity
37.45 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step Two

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